3-Methylideneazetidine hydrochloride
Overview
Description
3-Methylideneazetidine hydrochloride is a chemical compound with the molecular formula C4H8ClN. It is a four-membered heterocyclic compound containing a nitrogen atom and a methylene group. This compound is known for its unique structure and reactivity, making it a valuable subject of study in organic chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylideneazetidine hydrochloride typically involves the preparation of azetidine derivatives through ring-opening polymerization mechanisms. One common method includes the use of aziridines and azetidines as building blocks, which undergo polymerization under specific conditions to form the desired compound . The reaction conditions often involve the use of cationic or anionic initiators to control the polymerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, utilizing advanced reactors and controlled environments to ensure the purity and yield of the compound. The process may also include purification steps such as crystallization and distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methylideneazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Methylideneazetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylideneazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered heterocyclic compound similar to 3-Methylideneazetidine hydrochloride but without the methylene group.
Aziridine: A three-membered heterocyclic compound with a nitrogen atom, known for its high reactivity.
Pyrrolidine: A five-membered heterocyclic compound with a nitrogen atom, commonly used in organic synthesis.
Uniqueness
This compound is unique due to its four-membered ring structure with a methylene group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Methylideneazetidine hydrochloride is a compound that belongs to the azetidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Overview of Azetidine Compounds
Azetidines are cyclic amines that have been found to exhibit a wide range of biological activities, including antibacterial, antitumor, and neuroprotective effects. The unique structural features of azetidines allow for various modifications that enhance their biological efficacy.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield. Recent studies have demonstrated that densely functionalized azetidine motifs can be synthesized through regioselective reactions, leading to compounds with significant biological activity .
Antibacterial Activity
Research indicates that azetidine derivatives, including this compound, possess notable antibacterial properties. These compounds have shown effectiveness against a variety of bacterial strains, potentially making them candidates for developing new antibiotics .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of azetidine derivatives in models associated with neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. For instance, certain azetidine compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. Some derivatives demonstrated AChE inhibition comparable to established drugs like rivastigmine .
Case Studies
- Neuroprotective Activity : In a study examining the effects of various azetidine derivatives on neurodegeneration models, this compound was found to significantly reduce oxidative stress markers and improve neuronal survival rates in glutamate-induced neurotoxicity assays. This suggests its potential role in treating neurodegenerative disorders .
- Antimicrobial Efficacy : Another case study explored the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, inhibiting bacterial growth at low concentrations, which could lead to its development as a novel antibacterial agent .
Table: Summary of Biological Activities
Properties
IUPAC Name |
3-methylideneazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-4-2-5-3-4;/h5H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAJSZJOLXGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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